molecular formula C16H15ClN2O5 B4504591 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-piperazinone

4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-piperazinone

Cat. No.: B4504591
M. Wt: 350.75 g/mol
InChI Key: MHEMDORWLXIVTD-UHFFFAOYSA-N
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Description

4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-piperazinone is a useful research compound. Its molecular formula is C16H15ClN2O5 and its molecular weight is 350.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.0669493 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Novel Synthesis Methods

Research has focused on developing novel synthesis methods for derivatives incorporating piperazine or related moieties, offering insights into efficient production techniques for such compounds. Studies have detailed one-pot synthesis methods, highlighting the significance of these compounds in medicinal chemistry due to their potential biological activities (Bhat et al., 2018).

Structural Analysis

The structural elucidation of these compounds, including chromenones and triazolopyrimidines derivatives, has been carried out using various spectroscopic techniques. These analyses confirm the presence of the piperazine ring and its contribution to the compound's properties, offering a basis for further exploration of their chemical behavior and potential applications (Mekky & Sanad, 2019).

Biological Activities

Antibacterial and Antifungal Properties

Research has demonstrated that derivatives of 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-piperazinone exhibit significant antibacterial and antifungal activities. These activities are attributed to specific structural features, such as the presence of piperazine and chromenone moieties, which interact with bacterial and fungal cells (Nagaraj et al., 2019).

Anti-inflammatory and Analgesic Effects

Novel derivatives synthesized from the base compound have shown promising anti-inflammatory and analgesic properties. These findings are pivotal for the development of new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).

Anticancer Potential

Certain synthesized derivatives have demonstrated anticancer activities, particularly against breast cancer cell lines. Molecular docking studies have revealed that these compounds can interact with cancer cell receptors, suggesting a pathway for their anticancer mechanisms (Parveen et al., 2017).

Neuroprotective Effects

Compounds derived from this compound have shown potential neuroprotective effects, indicating possible applications in treating neurodegenerative diseases (Saeedi et al., 2017).

Properties

IUPAC Name

4-[2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5/c1-9-4-16(22)24-12-6-13(11(17)5-10(9)12)23-8-15(21)19-3-2-18-14(20)7-19/h4-6H,2-3,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEMDORWLXIVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-piperazinone
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4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-piperazinone
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4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-piperazinone
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4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-piperazinone
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4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-piperazinone
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4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-piperazinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.